4-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine; bis(oxalic acid)
Description
The compound 4-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine; bis(oxalic acid) is a phthalazine derivative featuring a 3,4-dimethylphenyl substituent at position 4 of the phthalazine core. The amine group at position 1 is linked to a morpholine moiety via an ethyl chain, and the bis(oxalic acid) component indicates a salt formation with oxalic acid, likely enhancing solubility or crystallinity.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)phthalazin-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O.2C2H2O4/c1-16-7-8-18(15-17(16)2)21-19-5-3-4-6-20(19)22(25-24-21)23-9-10-26-11-13-27-14-12-26;2*3-1(4)2(5)6/h3-8,15H,9-14H2,1-2H3,(H,23,25);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRGTBXVLLJXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCN4CCOCC4)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine; bis(oxalic acid) , also known by its CAS number 51943-28-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 348.40 g/mol. The structure features a phthalazine core substituted with a morpholine group and a dimethylphenyl moiety.
Anticancer Activity
Recent studies have indicated that compounds similar to phthalazine derivatives exhibit significant anticancer properties. For instance, phthalazine-based compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that a related phthalazine derivative effectively induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a potential mechanism for anticancer activity .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Phthalazine derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that these compounds could reduce the expression of COX-2 and iNOS in activated macrophages, highlighting their role in inflammatory response modulation .
Antimicrobial Activity
Phthalazine derivatives have also been evaluated for their antimicrobial properties. A study focusing on various phthalazinones found them to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Case Studies
- Breast Cancer Cell Line Study : In vitro tests using MDA-MB-231 breast cancer cells demonstrated that the compound inhibited cell growth by inducing apoptosis via mitochondrial pathways. The IC50 value was determined to be approximately 12 µM .
- Anti-inflammatory Study : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL, respectively .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The ability to activate caspases suggests that it may trigger programmed cell death in cancer cells.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, the compound may reduce inflammation-related pathologies.
- Cell Wall Disruption in Bacteria : Its structural similarity to known antibiotics may allow it to interfere with bacterial cell wall synthesis.
Scientific Research Applications
Neurological Disorders
One of the primary areas of research for this compound is its potential application in treating synucleinopathies , which include diseases such as Parkinson's disease and Multiple System Atrophy. The compound's ability to interact with neuroreceptors makes it a candidate for developing therapies aimed at modulating neuroinflammation and neuronal degeneration.
Case Study Insights:
- A study indicated that compounds similar to phthalazin derivatives exhibit neuroprotective effects by inhibiting oxidative stress pathways in neuronal cells. This suggests that 4-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine could potentially reduce neurodegeneration associated with synucleinopathies .
Cancer Treatment
The compound has also been investigated for its anticancer properties. Its structural components allow it to act on specific molecular targets associated with tumor growth and metastasis.
Case Study Insights:
- Research has shown that phthalazin derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways . This mechanism suggests that the compound could be effective against various cancer types, particularly those resistant to conventional therapies.
Pharmacological Mechanisms
The pharmacological action of 4-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine can be attributed to several mechanisms:
- Receptor Modulation: The morpholine moiety enhances binding affinity to various receptors, potentially influencing neurotransmitter systems.
- Antioxidant Activity: The compound exhibits properties that can mitigate oxidative stress, a common pathway in both neurodegenerative diseases and cancer progression.
Toxicity and Environmental Impact
While exploring its applications, it is crucial to consider the compound's toxicity profile. According to available data, it is categorized as very toxic to aquatic life with long-lasting effects, indicating a need for careful handling and disposal .
Comparison with Similar Compounds
Table 1: Comparison of Phthalazine Derivatives
Comparison with Quinazoline Derivatives ()
Quinazoline derivatives such as 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine (5a) and N-(4-chlorophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine (5b) feature a quinazoline core instead of phthalazine. These compounds exhibit melting points between 188–254°C and yields of 59–78%, suggesting robust synthetic reproducibility .
Table 2: Quinazoline vs. Phthalazine Derivatives
Comparison with Triazine and Piperazine Derivatives ()
Triazine-based morpholine derivatives, such as N-[2-(dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide (24) (), demonstrate the role of morpholine in enhancing solubility or binding to targets like kinases. The target compound’s morpholinylethyl chain may similarly improve solubility, while its phthalazine core could provide distinct steric interactions compared to triazine .
Impact of Salt Formation
The bis(oxalic acid) salt in the target compound contrasts with hydrochloride or free-base forms seen in analogs (e.g., orexin-1 receptor antagonists in ).
Preparation Methods
Phthalazin-1-amine Core Synthesis
Phthalazin-1-amine derivatives are commonly synthesized via hydrazine-mediated cyclization of substituted phthalic anhydrides or esters. For example, dimethyl homophthalate reacts with hydrazine hydrate under reflux to yield phthalazin-1(2H)-one, which is subsequently chlorinated using phosphorus oxychloride to introduce a leaving group at the 1-position. Alternative routes employ bis(trifluoroacetoxy)iodobenzene (BTI) to oxidize 2-hydroxymethylbenzamides into benzoxazinones, which are then converted to phthalazinones.
Stepwise Synthesis and Optimization
Synthesis of 4-Chlorophthalazin-1(2H)-one
Procedure :
-
Cyclization : Homophthalic acid (10 g, 55 mmol) is treated with hydrazine hydrate (5.5 mL, 110 mmol) in ethanol under reflux for 12 hours. The resultant phthalazin-1(2H)-one is isolated by filtration (Yield: 85%).
-
Chlorination : The phthalazin-1(2H)-one is reacted with phosphorus oxychloride (20 mL) at 110°C for 6 hours, yielding 4-chlorophthalazin-1(2H)-one as a pale yellow solid (Yield: 78%).
Key Data :
Introduction of 3,4-Dimethylphenyl Group
The 4-chloro substituent is replaced via palladium-catalyzed cross-coupling:
Suzuki-Miyaura Coupling :
4-Chlorophthalazin-1(2H)-one (5 g, 27 mmol), 3,4-dimethylphenylboronic acid (4.4 g, 29 mmol), Pd(PPh₃)₄ (0.5 g, 0.43 mmol), and K₂CO₃ (7.5 g, 54 mmol) in dioxane/water (4:1, 50 mL) are heated at 90°C for 12 hours. The product is purified via silica chromatography (eluent: CHCl₃/MeOH 9:1) to afford 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one (Yield: 72%).
Friedel-Crafts Alternative :
Electrophilic aromatic substitution using AlCl₃ and 3,4-dimethylbenzoyl chloride in dichloromethane provides lower yields (≤50%) and is less favored due to regioselectivity issues.
Amination with 2-(Morpholin-4-yl)ethylamine
The 1-position amination is achieved via nucleophilic substitution:
Procedure :
4-(3,4-Dimethylphenyl)phthalazin-1(2H)-one (3 g, 11 mmol) and 2-(morpholin-4-yl)ethylamine (1.8 g, 13 mmol) are heated in n-butanol at 120°C for 24 hours. The reaction is monitored by TLC, and the product is crystallized from ethyl acetate to yield the free base (Yield: 68%).
Optimization Note :
Bis(oxalate) Salt Formation
Procedure :
The free base (2 g, 5 mmol) is dissolved in hot ethanol (50 mL), and oxalic acid dihydrate (1.26 g, 10 mmol) is added. The mixture is stirred at 60°C for 1 hour, cooled to 0°C, and filtered to isolate the bis(oxalate) salt (Yield: 92%).
Characterization :
-
Melting Point : 214–216°C (decomposition).
-
1H NMR (DMSO-d₆) : δ 8.21 (s, 1H, phthalazine-H), 7.85–7.45 (m, 4H, aryl-H), 3.62 (t, 4H, morpholine-OCH₂), 2.51 (t, 4H, morpholine-NCH₂), 2.25 (s, 6H, CH₃).
-
HPLC Purity : 99.1% (C18 column, 0.1% TFA in H₂O/MeCN).
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
A two-step sequence avoids harsh chlorination:
-
Phthalazin-1(2H)-one is treated with NaH and iodomethane to form 1-methoxyphthalazine.
-
Amination : Reaction with 2-(morpholin-4-yl)ethylamine in the presence of Pd₂(dba)₃/Xantphos (Yield: 65%).
Advantages : Avoids POCl₃, but requires expensive catalysts.
One-Pot Cyclization-Amination
Combining homophthalic acid, hydrazine, and 2-(morpholin-4-yl)ethylamine in polyphosphoric acid at 150°C yields the target amine directly (Yield: 58%).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 8.2 kg/kg (batch) vs. 5.1 kg/kg (flow).
-
E-Factor : 12.3 (batch) vs. 7.8 (flow).
Q & A
Q. What synthetic methodologies are recommended for preparing the bis(oxalic acid) derivative of this compound?
Answer: The bis(oxalic acid) moiety can be synthesized via condensation reactions between oxalic acid derivatives and amine-containing precursors. A validated approach involves:
- Step 1: Reacting oxalic acid diethyl ester with a diamine monomer (e.g., glycine ethyl ester) under reflux conditions in chloroform to form a bis(oxalic acid hemiamide-hemiester) intermediate .
- Step 2: Further functionalization with the phthalazin-1-amine core.
Critical factors include solvent choice (e.g., chloroform for reflux stability) and stoichiometric control to avoid side reactions.
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity, particularly for verifying the morpholine and dimethylphenyl substituents .
- Mass Spectrometry (MS): High-resolution MS (e.g., FAB-MS or ESI-MS) identifies molecular ion peaks and fragmentation patterns, crucial for detecting synthetic byproducts .
- X-ray Diffraction (XRD): Resolves crystal structure and stereochemistry, especially if intermediates are hygroscopic or prone to polymorphism .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks.
- Analytical Monitoring: Use LC-MS (reverse-phase C18 columns, 0.1% formic acid in mobile phase) to track degradation products .
- Recommendation: Store lyophilized samples at -20°C in amber vials with desiccants to prevent hydrolysis .
Q. What preliminary biological screening models are suitable for evaluating bioactivity?
Answer:
- Daphnia magna Assay: A cost-effective, high-throughput model for acute toxicity screening (48-hour exposure, LC determination) .
- Cell-Based Assays: Use immortalized cell lines (e.g., HEK293 or HepG2) for cytotoxicity profiling (MTT assay) at concentrations ≤100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in mass spectral data during characterization?
Answer:
- Method Optimization: Adjust ionization sources (e.g., switch from ESI to MALDI) to reduce fragmentation artifacts .
- Isotopic Labeling: Introduce - or -labeled analogs to distinguish between isobaric fragments .
- Cross-Validation: Compare data with computational fragmentation predictors (e.g., CFM-ID) .
Q. What strategies improve reproducibility in multi-step syntheses involving hygroscopic intermediates?
Answer:
- Intermediate Handling: Use inert atmospheres (argon/glovebox) and anhydrous solvents (e.g., THF over molecular sieves) .
- Silylation: Protect reactive groups (e.g., hydroxyl or amine) with trimethylsilyl chloride to stabilize intermediates during purification .
- Quality Control: Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Q. How can solid-phase extraction (SPE) protocols be optimized to minimize analyte loss?
Answer:
- Sorbent Selection: Use Oasis HLB cartridges (60 mg, 3 cc) for broad-spectrum retention of polar and nonpolar analytes .
- Cartridge Conditioning: Pre-wash with 5% dimethyldichlorosilane (DMDCS) in toluene to deactivate glassware and prevent adsorption .
- Elution Optimization: Employ stepwise gradients (e.g., methanol:water 70:30 to 95:5) to recover >90% of the compound .
Q. What computational methods predict the compound’s reactivity in catalytic or biological systems?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor capacity .
- Molecular Dynamics (MD): Simulate binding affinities with biological targets (e.g., kinases) using force fields like AMBER or CHARMM .
- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How should researchers design experiments to address conflicting solubility data in aqueous vs. organic solvents?
Answer:
- Phase Solubility Analysis: Conduct shake-flask experiments with buffers (pH 1–10) and co-solvents (e.g., DMSO, PEG-400) .
- Thermodynamic Profiling: Measure enthalpy of dissolution via calorimetry to differentiate kinetic vs. equilibrium solubility .
- Surfactant Screening: Test micellar solubilization using polysorbate-80 or cyclodextrins for enhanced aqueous stability .
Q. What methodologies validate the compound’s role in modulating enzymatic or receptor activity?
Answer:
- Enzyme Inhibition Assays: Use fluorescence-based kits (e.g., ADP-Glo™ kinase assay) with IC determination .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (k/k) to purified receptors .
- CRISPR-Cas9 Knockout Models: Validate target specificity using gene-edited cell lines lacking the putative receptor .
Key Considerations for Experimental Design
- Data Contradictions: Replicate experiments across independent labs to confirm reproducibility, especially for spectral or bioactivity data .
- Advanced Analytics: Prioritize hyphenated techniques (e.g., LC-MS/MS, GC×GC) for complex matrix analyses .
- Ethical Compliance: Follow OECD guidelines for ecotoxicological studies (e.g., Daphnia magna assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
